REACTION_CXSMILES
|
[Br:1][CH:2]([CH:5]=O)[CH:3]=O.[NH2:7][C:8]1[CH:12]=[CH:11][NH:10][N:9]=1>C(O)(=O)C>[Br:1][C:2]1[CH:5]=[N:7][C:8]2[N:9]([N:10]=[CH:11][CH:12]=2)[CH:3]=1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC(C=O)C=O
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux the resulting mixture under nitrogen for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in absolute methanol (150 mL)
|
Type
|
FILTRATION
|
Details
|
vacuum filter through a pad diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=2N(C1)N=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 365 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 11.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |